Vanadium(V) oxide

Catalog No.
S564683
CAS No.
1314-62-1
M.F
V2O5
O5V2
M. Wt
181.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadium(V) oxide

CAS Number

1314-62-1

Product Name

Vanadium(V) oxide

IUPAC Name

dioxovanadiooxy(dioxo)vanadium

Molecular Formula

V2O5
O5V2

Molecular Weight

181.88 g/mol

InChI

InChI=1S/5O.2V

InChI Key

GNTDGMZSJNCJKK-UHFFFAOYSA-N

SMILES

O=[V](=O)O[V](=O)=O

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
In water, 0.07 g/100 g water at 25 °C
In water, 904-935.8 mg/L at 20 °C and pH 2.7
1 gram dissolves in approximately 125 mL water
Soluble in concentrated acids, alkalies; insoluble in alcohol
Solubility in water, g/100ml: 0.8
0.8%

Synonyms

V2O5, vanadium pentoxide

Canonical SMILES

O=[V](=O)O[V](=O)=O

The exact mass of the compound Vanadium pentoxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)in water, 0.07 g/100 g water at 25 °cin water, 904-935.8 mg/l at 20 °c and ph 2.71 gram dissolves in approximately 125 ml watersoluble in concentrated acids, alkalies; insoluble in alcoholsolubility in water, g/100ml: 0.80.8%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Vanadium Compounds - Supplementary Records. It belongs to the ontological category of vanadium oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.

Vanadium(V) oxide (CAS: 1314-62-1), also known as vanadium pentoxide, is the most stable and commercially significant oxide of vanadium. Characterized by its high +5 oxidation state and an amphoteric nature that leans acidic, V2O5 serves as the foundational precursor for nearly all other vanadium compounds, alloys, and catalysts [1]. In industrial procurement, its value is defined by its precise oxygen-exchange capabilities, its solubility behavior in strong acids or alkalis, and its layered orthorhombic crystal structure, which readily accommodates the intercalation of small cations. These properties make it a critical raw material in the manufacturing of sulfuric acid, vanadium redox flow battery (VRFB) electrolytes, and high-capacity multivalent battery cathodes.

Substituting V2O5 with other vanadium salts (like Ammonium metavanadate or Vanadyl sulfate) or lower oxides (like VO2 or V2O3) fundamentally disrupts industrial workflows. In catalytic applications such as the Contact Process, lower oxides lack the necessary oxygen-lability and +5/+4 redox cycling capability required to efficiently oxidize SO2 to SO3 [1]. In battery manufacturing, while VOSO4 is a ready-to-use electrolyte, it is prohibitively expensive for grid-scale storage; V2O5 provides a highly economical alternative that, when properly reduced, yields electrolytes with higher cycle efficiency. Furthermore, in cathode formulation, utilizing lower-valent vanadium oxides sacrifices the multi-electron transfer potential inherent to the V5+ state, resulting in a direct and unacceptable penalty to the specific energy density of the final cell.

Catalytic Robustness in the Contact Process vs. Platinum

In industrial sulfuric acid production via the Contact Process, Vanadium(V) oxide (V2O5) has universally replaced platinum as the catalyst of choice. While platinum exhibits high intrinsic catalytic activity, it is rapidly deactivated by arsenic impurities present in standard sulfur feedstocks. V2O5, operating at 440–450 °C, maintains sustained catalytic activity and achieves up to 99.5% conversion of SO2 to SO3 without susceptibility to arsenic poisoning [1]. This fundamental difference in chemical resilience allows manufacturers to utilize lower-grade sulfur sources without incurring the prohibitive replacement costs associated with precious metal catalysts.

Evidence DimensionResistance to feedstock impurities (Arsenic)
Target Compound DataMaintains ~99.5% SO2 to SO3 conversion; immune to arsenic poisoning
Comparator Or BaselinePlatinum (Pt) catalyst: Rapidly poisoned by arsenic, requiring high-purity feedstocks
Quantified DifferenceOrders of magnitude higher operational lifespan in standard sulfur feed streams
ConditionsContact process, 440–450 °C, 1-10 atm, industrial SO2 oxidation

Eliminates the need for ultra-high-purity sulfur feedstocks, drastically reducing operating and catalyst replacement costs in bulk acid manufacturing.

Precursor Economics and Efficiency for VRFB Electrolytes vs. VOSO4

For Vanadium Redox Flow Batteries (VRFBs), Vanadyl sulfate (VOSO4) is the traditional electrolyte precursor, but its high cost limits large-scale commercialization. V2O5 serves as a highly cost-effective alternative. Through hydrothermal or catalytic reduction (e.g., using citric or formic acid), V2O5 can be converted directly into a V3.5+ electrolyte. Comparative electrochemical testing demonstrates that VRFB electrolytes derived from V2O5 achieve equivalent or higher energy efficiencies (up to 84.3%) compared to baseline VOSO4-derived electrolytes (typically ~76.2% under identical conditions) [1]. Furthermore, the V2O5 route allows for precise control over the V/H ratio, optimizing long-term cycle stability.

Evidence DimensionVRFB Energy Efficiency & Precursor Suitability
Target Compound Data84.3% average energy efficiency (V2O5-derived electrolyte)
Comparator Or Baseline76.2% average energy efficiency (VOSO4-derived baseline)
Quantified Difference+8.1% energy efficiency with significantly lower raw material cost
ConditionsV3.5+ electrolyte preparation via chemical/hydrothermal reduction, standard VRFB cycling

Enables battery manufacturers to drastically cut electrolyte raw material costs while maintaining or exceeding baseline charge-discharge efficiencies.

Specific Capacity in Multivalent Ion Battery Cathodes vs. VO2

As an intercalation cathode material, V2O5 offers a distinct capacity advantage over lower-oxidation-state analogs such as Vanadium(IV) oxide (VO2). Because V2O5 features vanadium in its highest oxidation state (+5), it can accommodate deeper multi-electron reduction and multi-ion (Li+, Zn2+) insertion. In comparative thin-film lithium-ion intercalation studies, V2O5 delivered an initial specific capacity of 257 mAh/g, whereas VO2 achieved only 197 mAh/g [1]. Additionally, V2O5 exhibits a lower capacity loss over extended cycling (4.28% loss at 200 cycles vs. 12.7% for VO2), making it a higher-capacity host lattice for high-energy-density storage.

Evidence DimensionInitial Specific Discharge Capacity
Target Compound Data257 mAh/g (with 4.28% capacity loss over 200 cycles)
Comparator Or BaselineVO2: 197 mAh/g (with 12.7% capacity loss over 200 cycles)
Quantified Difference+30.4% higher initial capacity and ~3x better capacity retention
ConditionsThin-film cathode, Li-ion intercalation, measured at 200 cycles

Provides battery engineers with a higher-capacity, more structurally stable cathode framework for next-generation lithium and zinc-ion cells.

Phase-Pure Synthesis of Thermochromic VO2 vs. NH4VO3

The synthesis of thermochromic monoclinic VO2(M) for smart window applications requires precise reduction of a V5+ or V4+ precursor. Compared to Ammonium metavanadate (NH4VO3), V2O5 offers a more direct and scalable hydrothermal reduction pathway. Using V2O5 with reducing agents like hydrazine or oxalic acid allows for the formation of intermediate VO2(D) nanoparticles that can be annealed into the thermochromic VO2(R/M) phase at temperatures as low as 165 °C [1]. In contrast, microparticles derived from NH4VO3 typically require much higher annealing temperatures (up to 350 °C) to achieve the same phase transition, increasing the thermal budget of the manufacturing process.

Evidence DimensionAnnealing Temperature for VO2(R/M) Phase Transition
Target Compound Data165 °C (V2O5-derived nanoparticles)
Comparator Or Baseline350 °C (NH4VO3-derived microparticles)
Quantified Difference185 °C reduction in required annealing temperature
ConditionsHydrothermal synthesis followed by vacuum annealing

Lowers the thermal budget and energy costs for producing thermochromic coatings, enabling compatibility with temperature-sensitive substrates.

Industrial Sulfuric Acid Production (Contact Process)

V2O5 is the mandatory catalyst choice for the oxidation of SO2 to SO3. Its immunity to arsenic poisoning allows chemical plants to utilize standard, lower-cost sulfur feedstocks without the rapid catalyst deactivation and replacement costs associated with historical platinum catalysts [1].

Cost-Optimized VRFB Electrolyte Manufacturing

For grid-scale Vanadium Redox Flow Batteries, V2O5 is prioritized over VOSO4 as the primary raw material. Through controlled chemical or hydrothermal reduction, V2O5 yields a high-purity V3.5+ electrolyte that significantly reduces the overall capital cost of the battery system while maintaining high energy efficiency [2].

High-Capacity Intercalation Cathodes for Multivalent Batteries

In the development of advanced lithium-ion and aqueous zinc-ion batteries, V2O5 is selected over VO2 due to its fully oxidized +5 state. This allows for deeper ion intercalation and multi-electron redox reactions, directly translating to higher specific capacities and better long-term capacity retention in the assembled cells[3].

Scalable Synthesis of Thermochromic VO2 Smart Coatings

V2O5 serves as a highly efficient precursor for synthesizing monoclinic VO2(M) nanoparticles. Its specific reduction kinetics allow for the formation of intermediate phases that can be annealed at significantly lower temperatures than NH4VO3-derived materials, making it ideal for energy-efficient smart window manufacturing [4].

Physical Description

Vanadium pentoxide appears as a yellow to red crystalline powder. Slightly soluble in water and denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.
DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid
YELLOW-TO-RED CRYSTALLINE POWDER OR SOLID IN VARIOUS FORMS.
Yellow-orange powder or dark-gray, odorless flakes dispersed in air.
Finely divided particulate dispersed in air.

Color/Form

Yellow to rust-brown orthorhombic crystals
Finely divided particulate dispersed in air /Vanadium pentoxide fume/
Yellow to red crystalline powde

Boiling Point

3182 °F at 760 mm Hg decomposition (EPA, 1998)
1750 °C (decomp)
3182°F (decomposes)
3182°F (Decomposes)

Density

3.357 at 64.4 °F (EPA, 1998)
3.654 at 21.7 °C, relative density to water at 4 °C
Relative density (water = 1): 3.4
3.36

Odor

Odorless

Melting Point

1274 °F (EPA, 1998)
681 °C
690 °C
1274°F

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Vanadium pentoxide is a naturally occurring metal compound. It is an odorless, yellow to red crystalline powder. It is a poorly soluble oxide. USE: Vanadium pentoxide is an important commercial chemical mainly used in the steel industry. It is used in ceramics and in the production of superconductive magnets. It is used as a catalyst in dye, paint and varnish drying, glass and ink manufacture, pesticides, and photographic chemicals. Vanadium pentoxide is naturally occurring, and it is the most recovered form of vanadium that is found in about 80 different mineral ores. It is present in coal, crude oil, and residual fuel oil. It is released naturally to air, water, and soil. EXPOSURE: Workers that produce or use vanadium pentoxide may breathe in dust or have direct skin contact. The general population will primarily be exposed through food, but may also be exposed from drinking water and air. Increased exposure may occur by smoking cigarettes or when using paints, inks, varnishes or dyes containing vanadium pentoxide. Vanadium pentoxide released to air will be in or on particles that eventually fall to the ground. Vanadium pentoxide will not move into air from moist soil and water surfaces. Vanadium pentoxide can dissolve in water to form ions or bind to soil particles; this will dictate its movement through soil. Vanadium will build up in some marine organisms, but is not expected to build up in animal tissue. RISK: Airway irritation (cough, wheezing, runny nose, sore throat) has been reported in workers breathing vanadium pentoxide dust ("boilermakers bronchitis"). No decreases in lung function or permanent lung damage have been reported. Green coloration of the tongue has been observed in workers exposed to vanadium pentoxide. Data on the potential for vanadium pentoxide to produce other toxic effects in humans were not available. However, nausea, mild diarrhea, and stomach cramps have been reported in individuals given oral doses of several other vanadium compounds. Toxic effects observed in animals occur at exposures much higher than expected environmental exposure levels. Lung damage and impaired lung function are the main toxic effect associated with breathing vanadium pentoxide dust in laboratory animals. Following oral exposure, damage to the stomach and intestines is the primary toxic effect in laboratory animals. Damage to red blood cells have also been observed in laboratory animals that breathed or ingested vanadium pentoxide. Birth defects and impaired growth have been reported in laboratory animals exposed to high oral levels during pregnancy. Exposed male mice have shown decreased ability to impregnate females. Lung cancer has been observed in laboratory mice and rats that breathed vanadium pentoxide dust daily over their lifetime. The International Agency for Research on Cancer has determined that vanadium pentoxide is possibly carcinogenic to humans based on inadequate evidence in humans, but sufficient evidence in laboratory animal studies for carcinogenicity. The potential for vanadium pentoxide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Exposure to environmental pollutants has been linked to various airway diseases and disease exacerbations. Almost all chronic airway diseases such as chronic obstructive pulmonary disease and asthma are caused by complicated interactions between gene and environment. One of the major hallmarks of those diseases is airway mucus overproduction (MO). Excessive mucus causes airway obstruction and significantly increases morbidity and mortality. Metals are major components of environmental particulate matters (PM). Among them, vanadium has been suggested to play an important role in PM-induced mucin production. Vanadium pentoxide (V(2)O(5)) is the most common commercial source of vanadium, and it has been associated with occupational chronic bronchitis and asthma, both of which are MO diseases. However, the underlying mechanism is not entirely clear. In this study, we used both in vitro and in vivo models to demonstrate the robust inductions of mucin production by V(2)O(5). Furthermore, the follow-up mechanistic study revealed a novel v-raf-1 murine leukemia viral oncogene homolog 1-IKK-NF-kappaB pathway that mediated V(2)O(5)-induced mucin production. Most interestingly, the reactive oxygen species and the classical mucin-inducing epidermal growth factor receptor (EGFR)-MAPK pathway appeared not to be involved in this process. Thus the V(2)O(5)-induced mucin production may represent a novel EGFR-MAPK-independent and environmental toxicant-associated MO model. Complete elucidation of the signaling pathway in this model will not only facilitate the development of the treatment for V(2)O(5)-associated occupational diseases but also advance our understanding on the EGFR-independent mucin production in other chronic airway diseases.
In this study ... the potential of /vanadium pentoxide/ [V(2)O(5)] to activate the extracellular signal-regulated kinases 1 and 2 (ERK-1/2) in rat pulmonary myofibroblasts /was investigated/. Treatment of myofibroblasts with V(2)O(5) resulted in the activation of ERK-1/2, yet the inert metal titanium dioxide had no effect on ERK-1/2 activation. V(2)O(5)-induced ERK-1/2 activation was abolished by pretreatment with forskolin or PD98059, indicating a dependence on Raf and mitogen-activated protein (MAP) kinase kinase, respectively. Depletion of conventional protein kinase C activity with phorbol 12-myristate 13-acetate did not inhibit V(2)O(5)-induced ERK-1/2 activation. ERK-1/2 activation by V(2)O(5) was inhibited >70% with the epidermal growth factor receptor (EGF-R) tyrosine kinase inhibitor AG1478. Phosphorylation of the 170-kD EGF-R by V(2)O(5) was detected after immunoprecipitation with an anti-EGF-R antibody followed by phosphotyrosine Western blotting. V(2)O(5) strongly tyrosine-phosphorylated a 115-kD protein (p115) and activation of p115 was inhibited 60 to 70% by AG1478, indicating that this protein was an EGF-R substrate. Phosphorylation of p115 was also observed in EGF-stimulated cells. Immunoprecipitation of V(2)O(5)- or EGF-treated cell lysates with an antibody against Src homology 2 protein tyrosine phosphatase (SH-PTP2) identified p115 as a SH-PTP2-binding protein. Pretreatment of cells with the antioxidant N-acetyl-L-cysteine blocked V(2)O(5)-induced MAP kinase activation and p115 phosphorylation >90%. These data suggest that V(2)O(5) activation of ERK-1/2 is oxidant-dependent and mediated through tyrosine phosphorylation of EGF-R and an EGF-R substrate which we identified as a 115-kD SH-PTP2-binding protein.
... Intratracheal instillation of V(2)O(5) /in rats/ induces airway remodeling similar to that observed in individuals with asthma. These changes include airway smooth muscle cell thickening, mucous cell metaplasia, and airway fibrosis. The transient appearance of peribronchiolar myofibroblasts, which were desmin and vimentin positive, coincided with a twofold increase in the thickness of the airway smooth muscle layer at day 6 after instillation and preceded the development of airway fibrosis by day 15. The number of nuclear profiles within the smooth muscle layer also increased twofold after V(2)O(5) instillation, suggesting that hyperplasia accounted for thickening of the smooth muscle layer. The majority of cells incorporating bromodeoxyuridine at day 3 were located in the connective tissue surrounding the airway smooth muscle wall that was positive for vimentin and desmin. These data suggest that myofibroblasts are the principal proliferating cell type that contributes to the progression of airway fibrosis after V(2)O(5) injury.

Vapor Pressure

Approximately 0 at 68F (EPA, 1998)
Approximately 0 mm Hg at 68 °F
0 mmHg (approx)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1314-62-1

Associated Chemicals

Vanadium ion (5+);22537-31-1

Wikipedia

Vanadium pentoxide

Biological Half Life

Groups of 60 female rats were exposed to particulate aerosols of vanadium pentoxide at concentrations of 0, 1, or 2 mg/cu m and groups of 40 female rats were exposed to 4 mg/cu m by inhalation, 6 hr/day, 5 days/wk for 16 days. ...Lung clearance half-times ranged from 4.42 to 4.96 days.
Groups of 60 female mice were exposed to particulate aerosols of vanadium pentoxide at concentrations of 0, 2, or 4 mg/cu m and groups of 40 female mice were exposed to 8 mg/cu m by inhalation, 6 hr/day, 5 days/wk for 16 days. ...Lung clearance half-times ranged from 2.40 to 2.55 days.

Use Classification

Health Hazards -> Carcinogens
Plastics -> Polymer Type -> N.a.
Plastics -> Pigments agents

Methods of Manufacturing

V2O5 is prepared by thermal decomposition of ammonium vanadates at 500-600 °C in an oxidizing atmosphere (air).
The principal vanadium-bearing ores are generally crushed, ground, screened, and mixed with a sodium salt, e.g., NaCl or Na2CO3. This mixture is roasted at ca 850 °C and the oxides are converted to water-soluble sodium metavanadate, NaVO3. The vanadium is extracted by leaching with water and precipitates at pH 2-3 as sodium hexavanadate, Na4V6O17, a red cake, by the addition of sulfuric acid. This is then fused at 700 °C to yield a dense black product which is sold as technical-grade vanadium pentoxide. This product contains a minimum of 86 wt % V2O5 and a maximum of 6-10 wt % Na2O. The red cake can be further purified by dissolving it in an aqueous solution of Na2CO3. The iron, aluminum, and silicon impurities precipitate from the solution upon pH adjustment. Ammonium metavanadate then precipitates upon the addition of NH4Cl and is calcined to give vanadium pentoxide of greater than 99.8% purity.
(1) Alkali or acid extraction from vanadium minerals. (2) By igniting ammonium metavanadate. (3) From concentrate ferrophosphorus slag by roasting with sodium chloride, leaching with water, and purification by solvent extraction followed by precipitation and heating.
Production: iron-vanadium ore (calcination/water leaching/solvent extraction/precipitation/calcination); spent oil-refining catalysts/boiler fly-ash (solvent extraction/precipitation/calcination); phosphoric acid, crude (solvent extraction/hydrorefining; co-produced with yellow cake); uranium ore (leaching/solvent extraction/hydrorefining; co-produced with yellow cake).

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Petroleum refineries
Plastics product manufacturing
Primary metal manufacturing
Transportation equipment manufacturing
Vanadium oxide (V2O5): ACTIVE
Prior to 1960, the main vanadium mill products were fused technical-grade pentoxide (black cake) containing 86-92 wt% V2O5 and air-dried technical-grade pentoxide (red cake) containing 83-86 wt% V2O5, both being high in alkali content.
Under environmental conditions, vanadium may exist in oxidation states +3, +4, and +5. V3+ and V4+ act as cations, but V5+, the most common form in the aquatic environment, reacts both as a cation and anionically as an analogue of phosphate. /Vanadium ions/

Analytic Laboratory Methods

Method: OSHA ID-185; Procedure: x-ray diffraction, x-ray fluorescence; Analyte: vanadium; Matrix: air, Detection Limit: X-ray diffraction 25 ug at 65 seconds, 20 ug at 650 seconds; X-ray fluorescence 14 ug at 100 seconds, 2 ug at 1,000 seconds.

Clinical Laboratory Methods

Urine vanadium concentrations appear to correlate reasonably well with the degree of absorption of the metal. Normal urine concentrations were found to average 12 ug/L in control subjects and 47 ug/L in workers exposed to 0.1-0.9 mg/cu m of vanadium as the pentoxide. /Vanadium pentoxide/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Store in a secure poison location. ... Vanadium pentoxide must be stored to avoid contact with chlorine trifluoride, lithium, and peroxyformic acid, since violent reactions can occur. Store in tightly closed containers in a cool, well-ventilated area away from heat.
Containers of vanadium shall be kept tightly closed at all times when not in use. Containers shall be stored in a safe manner to minimize accidental breakage, spillage, or contact with moisture. Combustible materials, such as finely ground vanadium carbide, vanadium aluminum alloys, vanadium metal, or ferrovanadium should be kept away from heat, sparks, or flames. /Vanadium compounds/

Interactions

The high-affinity receptor for immunoglobulin E (IgE) (FcEpsilonRI)-mediated activation of mast cells plays an important role in various allergic diseases. To assess the anti-allergic activity of natural vanadium-containing Jeju groundwater (JW), an in vivo passive cutaneous anaphylaxis (PCA) animal model and in vitro mouse bone marrow-derived mast cells (BMMCs) was used. JW inhibited cyclooxygenase-2 (COX-2)-dependent prostaglandin D(2) (PGD(2)) generation in a dose-dependent manner, with a concomitant reduction of COX-2 protein expression in IgE-induced BMMCs. In addition, JW inhibited 5-lipoxygenase (5-LOX)-dependent generation of leukotriene C(4) (LTC(4)) as well as degranulation in a dose-dependent manner. These results demonstrate that JW has dual COX-2/5-LOX inhibitory activity. In addition, vanadium pentoxide (V(2)O(5)), which is the major vanadium component of JW, also inhibited PGD(2) and LTC(4) generation as well as degranulation in IgE-induced BMMCs. Furthermore, oral administration of JW dose-dependently inhibited mast cell-dependent passive anaphylactic reaction in IgE-sensitized mice. Taken together, these results suggest that JW may be useful in regulating mast cell-mediated allergic response through the suppression of eicosanoid generation and degranulation in mast cells.
Intratracheal admin of vanadium pentoxide (V2O5) (0.2 LD50) or dust (1/16 LD50) suspended in physiological soln (12 times in 2 wk intervals) in rats inhibited the respiratory chain of liver mitochondria. Vitamin A alleviated part of this phenomenon, whereas vitamin C had only an insignificant beneficial effect on the respiration rate.

Stability Shelf Life

Stable under recommended storage conditions.
Vanadium usually occurs in the pentavalent state. Pentavalent vanadium is stable in aqueous solutions over a wide range of pH. /Pentavalent vanadium compounds/

Dates

Last modified: 08-15-2023

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